![molecular formula C20H22N2O2 B13130256 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- CAS No. 60316-44-1](/img/structure/B13130256.png)
9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two isopropylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- typically involves the reaction of 9,10-anthraquinone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the nucleophilic substitution of the amino groups onto the anthraquinone core. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- suitable for various applications.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The isopropylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential anticancer and antimicrobial activities.
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-hydroxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- exhibits unique properties due to the presence of isopropylamino groups. These groups enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
60316-44-1 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1,8-bis(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12(3)4/h5-12,21-22H,1-4H3 |
InChIキー |
MGHTZUUCRZHDRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



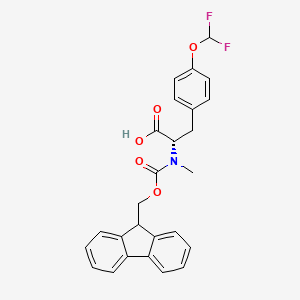


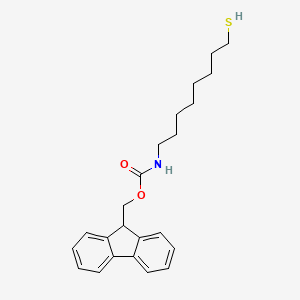

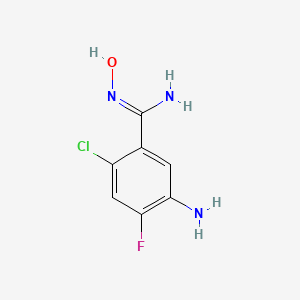
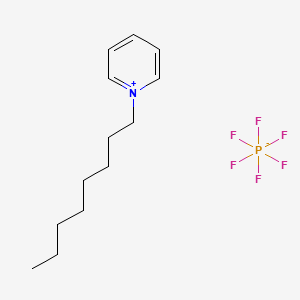
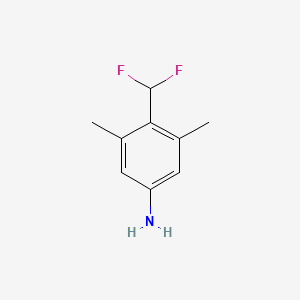

![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)



